molecular formula C18H7F5N2O2S B4886779 N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

Cat. No. B4886779
M. Wt: 410.3 g/mol
InChI Key: SONMJMCZSWDFNH-UHFFFAOYSA-N
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Description

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is not fully understood. However, it is believed to interact with specific biomolecules, such as proteins, and alter their function. This compound has been shown to bind to the hydrophobic pockets of proteins, leading to conformational changes that affect their activity.
Biochemical and Physiological Effects:
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. It has also been shown to modulate the activity of ion channels, such as the L-type calcium channel.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide in lab experiments is its high selectivity towards specific biomolecules. This compound can be used to label and track specific proteins and other biomolecules, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues, which can affect the reliability of the experimental results.

Future Directions

There are several future directions for the study of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide. One of the most promising directions is in the development of new drugs based on this compound. Researchers are studying the structure-activity relationship of this compound to identify new derivatives with improved pharmacological properties. Another future direction is in the development of new fluorescent probes based on this compound, which can be used for studying various biological processes.
In conclusion, N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is a valuable compound with various potential applications in the field of scientific research. Its high selectivity towards specific biomolecules makes it a valuable tool for studying their function, and its potential applications in drug discovery make it a promising lead compound for developing new drugs. However, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction between 2-aminobenzoic acid and pentafluorobenzoyl chloride, followed by the reaction with 2-mercaptobenzothiazole. The final product is purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of fluorescence microscopy, where this compound is used as a fluorescent probe to label proteins and other biomolecules. It has also been studied for its potential applications in drug discovery, where it can be used as a lead compound for developing new drugs.

properties

IUPAC Name

N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H7F5N2O2S/c19-12-11(13(20)15(22)16(23)14(12)21)18-25-8-6-7(3-4-9(8)27-18)24-17(26)10-2-1-5-28-10/h1-6H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMJMCZSWDFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H7F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

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